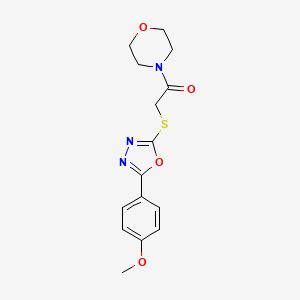

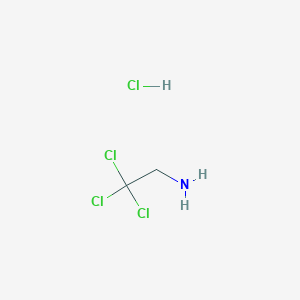

![molecular formula C19H19N5O2S B2703369 1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine CAS No. 878426-98-3](/img/structure/B2703369.png)

1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are known for their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for their EGFR kinase inhibitory as well as antiproliferative activities . Another study reported the synthesis of 2,5-bishetaryloxadiazolines through a facile and efficient ultrasound-aided approach .Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains a phenyl group, a piperazine ring, a pyridin-4-yl group, and a 1,3,4-oxadiazol-2-yl group .Wissenschaftliche Forschungsanwendungen

Synthesis and Tuberculostatic Activity

- A study elaborated on the synthesis of derivatives involving phenylpiperazineacetic hydrazide cyclization products, leading to compounds with tested in vitro tuberculostatic activity. The minimum inhibiting concentrations (MIC) for these compounds ranged from 25 to 100 mg/ml, demonstrating their potential as antimicrobial agents (Foks et al., 2004).

Antimicrobial Applications

- Novel thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine were synthesized and evaluated for their antimicrobial activity against a variety of bacteria and fungi. This research signifies the potential of these compounds in combating microbial infections (Patel et al., 2012).

Biological Action of Piperazine Derivatives

- Piperazine derivatives were synthesized and screened for antibacterial activities, highlighting the broad spectrum of potential applications of these compounds in medical science and pharmacology (Pitucha et al., 2005).

Synthesis for Anticonvulsant Agents

- Piperazine analogues incorporating [1,3,4]-oxadiazole rings were synthesized and evaluated for their anticonvulsant activity, demonstrating the versatility of piperazine derivatives in creating potential therapeutic agents (Archana, 2021).

Antinociceptive Agents

- Research into N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones introduced a new class of non-opiate antinociceptive agents, illustrating the significant impact of piperazine derivatives in developing new pain management solutions (Viaud et al., 1995).

Pharmaceutical Patent Insights

- A patent analysis provided insights into the diverse pharmaceutical applications of piperazine derivatives, including their use as selective 5-HT-1D receptor agonists for migraine treatment, underscoring the compound's significance in therapeutic development (Habernickel, 2001).

Zukünftige Richtungen

The future directions for research on “1-Phenyl-4-{[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperazine” and similar compounds could include further exploration of their synthesis, characterization, and evaluation of their biological activities. The development of new drugs based on these compounds could also be a promising direction .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various cellular targets, including enzymes, receptors, and ion channels .

Mode of Action

It is likely that this compound interacts with its targets in a manner similar to other related compounds, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .

Pharmacokinetics

Similar compounds have been known to have various pharmacokinetic properties that impact their bioavailability .

Result of Action

Similar compounds have been known to have various effects at the molecular and cellular level .

Action Environment

Similar compounds have been known to be influenced by various environmental factors .

Eigenschaften

IUPAC Name |

1-(4-phenylpiperazin-1-yl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2S/c25-17(24-12-10-23(11-13-24)16-4-2-1-3-5-16)14-27-19-22-21-18(26-19)15-6-8-20-9-7-15/h1-9H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTICHOZPSPGFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NN=C(O3)C4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

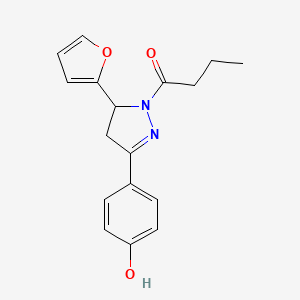

![N~4~-(3-chloro-4-methoxyphenyl)-1-[6-(dimethylamino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2703295.png)

![5-(3-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2703296.png)

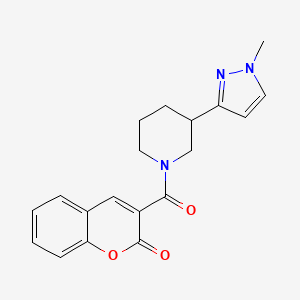

![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2703304.png)

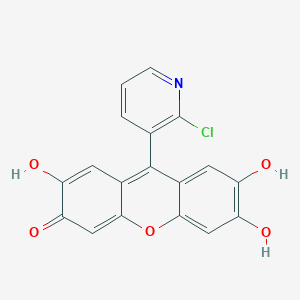

![3-(4-methoxyphenyl)-1-(3-nitrophenyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2703305.png)

![Ethyl {[4-(4-methoxyphenyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2703308.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)